LC-SMCC

概要

説明

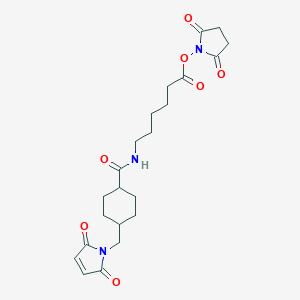

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a sulfhydryl and amino reactive heterobifunctional protein crosslinking reagent .

Physical And Chemical Properties Analysis

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has a molecular formula of C22H29N3O7 and a molecular weight of 447.5 g/mol .科学的研究の応用

抗体-酵素複合体

LC-SMCCは、抗体の酵素標識に最適な試薬です。この用途は、酵素活性と抗体特異性の両方を維持するために不可欠です。 このプロセスは、this compoundのNHSエステルを最初に抗体と反応させ、その後、スルヒドリル含有酵素分子をコンジュゲートする、2段階の反応を伴います .

マレイミド活性化キャリアタンパク質の調製

この化合物は、スルヒドリル基に対して反応性のあるマレイミド活性化キャリアタンパク質を作成するために使用されます。 これは、特にハプテンの結合に役立ちます 。this compoundのNHSエステル基は、キャリアタンパク質のリジン残基と反応して、それらを反応性マレイミドに変換します。

生体複合体の作成

This compoundは、1段階または2段階の架橋反応によって、特定の生体複合体の作成を促進します。 これらの生体複合体は、薬物送達システムや分子診断など、さまざまな診断および治療用途に使用できます .

マレイミド基の安定性向上

This compoundのシクロヘキサンブリッジは、マレイミド基にさらなる安定性を付与し、タンパク質のマレイミド活性化のための理想的な架橋剤になります。 この安定性は、コンジュゲーション前に長期間を必要とするアプリケーションに不可欠です .

タンパク質修飾のための架橋剤

This compoundは、アミン基をスルヒドリル基に接続して、それぞれ安定なアミド結合とチオエーテル結合を形成する架橋剤として機能します。 この特性は、タンパク質修飾とタンパク質-タンパク質相互作用の研究に不可欠です .

創薬と標的療法

This compoundは、抗体と薬物または毒素との間に安定な複合体を形成する能力があるため、標的療法の開発に役立ちます。 この用途は、腫瘍細胞に直接薬物を送達することが重要な戦略である、がん研究の分野で重要です .

作用機序

Target of Action

LC-SMCC, also known as (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate or N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, is a heterobifunctional crosslinker . Its primary targets are amine- and sulfhydryl-containing molecules . These targets play crucial roles in various biological processes, including protein synthesis and function.

Mode of Action

This compound interacts with its targets through its N-hydroxysuccinimide (NHS) ester and maleimide groups . The NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Pharmacokinetics

It’s important to note that this compound iswater-insoluble and needs to be dissolved first in DMF or DMSO . This property could impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable amide and thioether bonds with amine- and sulfhydryl-containing molecules, respectively . This can lead to changes in protein structure and function, potentially impacting various cellular processes.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The NHS ester group of this compound reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

実験室実験の利点と制限

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has several advantages for use in laboratory experiments. It is a highly reactive molecule that can form stable amide bonds with proteins and other molecules. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is not suitable for use in living organisms, as it is highly toxic.

将来の方向性

There are a number of possible future directions for the use of N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate in scientific research. One potential application is the use of N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate to modify proteins for targeted drug delivery. This could allow for more precise delivery of drugs to specific cells or tissues. Additionally, N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate could be used to study the effects of small molecules on protein-protein interactions. Finally, N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate could be used to create more stable conjugates of proteins and other molecules, allowing for longer-term storage and study.

Safety and Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVODYOQUSEYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393705 | |

| Record name | LC-SMCC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125559-00-4 | |

| Record name | LC-SMCC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[a,h]acridine](/img/structure/B14076.png)

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)